molecular formula C20H23F3N2 B5728670 1-(2,5-Dimethylphenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine

1-(2,5-Dimethylphenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine

Cat. No.: B5728670
M. Wt: 348.4 g/mol
InChI Key: SNFYUAMRUKFOIG-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 2,5-dimethylphenyl group and a 3-(trifluoromethyl)phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylphenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine typically involves the reaction of 1-(2,5-dimethylphenyl)piperazine with 3-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylphenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to specific sites, potentially modulating biological pathways. The trifluoromethyl group enhances its lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dimethylphenyl)piperazine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    4-[[3-(Trifluoromethyl)phenyl]methyl]piperazine: Lacks the 2,5-dimethylphenyl group, affecting its binding affinity and specificity.

Uniqueness

1-(2,5-Dimethylphenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine is unique due to the presence of both the 2,5-dimethylphenyl and 3-(trifluoromethyl)phenylmethyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile compound in various applications.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N2/c1-15-6-7-16(2)19(12-15)25-10-8-24(9-11-25)14-17-4-3-5-18(13-17)20(21,22)23/h3-7,12-13H,8-11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFYUAMRUKFOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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